molecular formula C12H15N3O2 B159725 Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate CAS No. 132994-04-8

Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate

Cat. No. B159725
M. Wt: 233.27 g/mol
InChI Key: BLIODJPMVYMPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate, also known as ETIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. In cancer cells, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication of cancer cells. In Alzheimer's disease, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.

Biochemical And Physiological Effects

Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways. In Alzheimer's disease, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into consideration when designing experiments involving Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate.

Future Directions

There are several future directions for the study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. One potential direction is the exploration of its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is the development of more efficient and environmentally friendly synthesis methods for Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. Additionally, the study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate as a potential precursor for the synthesis of metal nanoparticles could lead to new applications in material science.
Conclusion:
In conclusion, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is a chemical compound that has shown potential for various applications in medicinal chemistry, organic synthesis, and material science. Its ease of synthesis, stability, and potential therapeutic effects make it an attractive target for further research. However, its limitations must be taken into consideration when designing experiments involving Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. The study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has the potential to lead to new discoveries and advancements in various fields.

Synthesis Methods

Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate can be synthesized using different methods, including the one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The most common method is the one-pot three-component reaction, which involves the reaction of ethyl acetoacetate, malononitrile, and 1,3-cyclohexanedione in the presence of a catalyst. The reaction yields Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate as a yellowish solid with a high yield.

Scientific Research Applications

Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been explored as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent and as a treatment for Alzheimer's disease. In organic synthesis, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been used as a building block for the synthesis of more complex molecules. In material science, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been explored as a potential precursor for the synthesis of metal nanoparticles.

properties

CAS RN

132994-04-8

Product Name

Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-2-17-12(16)11-10(14)8(7-13)9-5-3-4-6-15(9)11/h2-6,14H2,1H3

InChI Key

BLIODJPMVYMPJT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C2N1CCCC2)C#N)N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1CCCC2)C#N)N

synonyms

ETHYL 2-AMINO-1-CYANO-5,6,7,8-TETRAHYDROINDOLIZINE-3-CARBOXYLATE

Origin of Product

United States

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